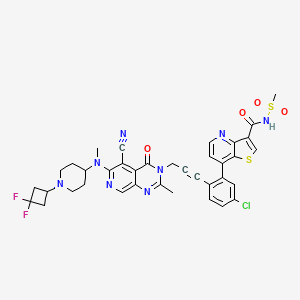
eIF4E-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
eIF4E-IN-2 is a highly effective inhibitor of eukaryotic translation initiation factor 4E (eIF4E). This compound exhibits significant potential in the investigation of eIF4E-dependent diseases, particularly in the context of cancer research .
Analyse Des Réactions Chimiques
eIF4E-IN-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
eIF4E-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to investigate the role of eIF4E in tumor growth and progression. It has been shown to inhibit the translation of oncogenic mRNAs, thereby reducing the proliferation of cancer cells . Additionally, this compound is used in studies related to neurodevelopmental and neuropsychiatric disorders, as eIF4E plays a crucial role in the regulation of protein synthesis in the nervous system .
Mécanisme D'action
The mechanism of action of eIF4E-IN-2 involves the inhibition of eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a cap-binding protein that plays a central role in the initiation of translation by binding to the 5’ cap structure of mRNAs. This compound inhibits the interaction between eIF4E and its molecular partners, such as eIF4G and eIF4A, thereby preventing the formation of the eIF4F complex and subsequent recruitment of ribosomes to the mRNA . This inhibition leads to a reduction in the translation of specific mRNAs involved in cell growth, proliferation, and neuroplasticity .
Comparaison Avec Des Composés Similaires
eIF4E-IN-2 is unique in its high efficacy as an inhibitor of eIF4E. Similar compounds that target eIF4E include Sizofiran, which has shown promising results in inhibiting eIF4E activity in colorectal cancer . Other compounds that target eIF4E include various eIF4E-binding proteins (4E-BPs) that compete with eIF4G for binding to eIF4E, thereby inhibiting cap-dependent translation .
Conclusion
This compound is a potent inhibitor of eukaryotic translation initiation factor 4E with significant potential in cancer research and other scientific applications. Its unique mechanism of action and high efficacy make it a valuable tool for studying the role of eIF4E in various biological processes and diseases.
Propriétés
Formule moléculaire |
C37H33ClF2N8O4S2 |
|---|---|
Poids moléculaire |
791.3 g/mol |
Nom IUPAC |
7-[5-chloro-2-[3-[5-cyano-6-[[1-(3,3-difluorocyclobutyl)piperidin-4-yl]-methylamino]-2-methyl-4-oxopyrido[3,4-d]pyrimidin-3-yl]prop-1-ynyl]phenyl]-N-methylsulfonylthieno[3,2-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C37H33ClF2N8O4S2/c1-21-44-30-19-43-34(46(2)24-9-13-47(14-10-24)25-16-37(39,40)17-25)28(18-41)31(30)36(50)48(21)12-4-5-22-6-7-23(38)15-27(22)26-8-11-42-32-29(20-53-33(26)32)35(49)45-54(3,51)52/h6-8,11,15,19-20,24-25H,9-10,12-14,16-17H2,1-3H3,(H,45,49) |
Clé InChI |
QYMHJCNNNOKGHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CN=C(C(=C2C(=O)N1CC#CC3=C(C=C(C=C3)Cl)C4=C5C(=NC=C4)C(=CS5)C(=O)NS(=O)(=O)C)C#N)N(C)C6CCN(CC6)C7CC(C7)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
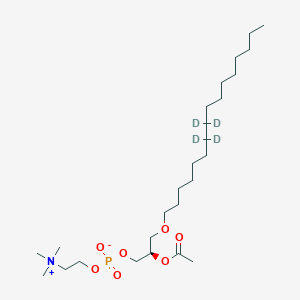
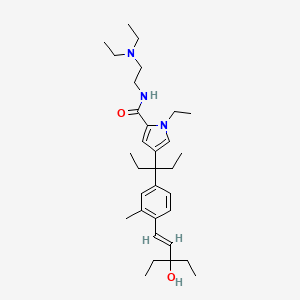



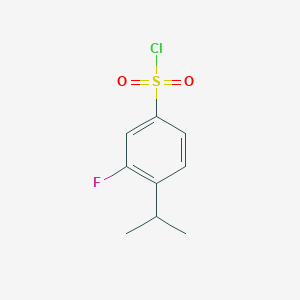
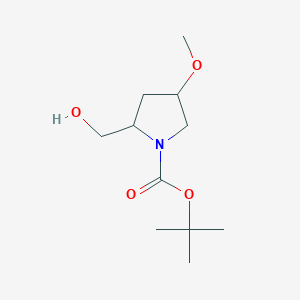
![5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12431977.png)
![(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B12431982.png)
![3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12431985.png)

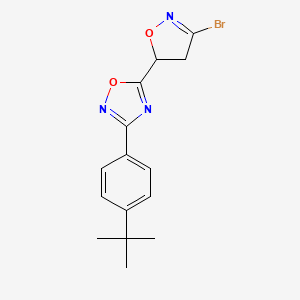
![2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide](/img/structure/B12431999.png)
